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4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline
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Overview
Description
4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline is an organic compound that features a bromine atom, a furan ring, and a nitro group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the bromination of aniline derivatives followed by the introduction of the furan-2-ylmethyl group and the nitro group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furan ring and bromine atom can engage in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(furan-2-ylmethyl)benzamide
- 4-bromo-N-(furan-2-ylmethyl)-3-methylaniline
- 4-bromo-N-(furan-2-ylmethyl)-3-trifluoromethylbenzenesulfonamide
Uniqueness
4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specialized applications.
Biological Activity
4-Bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of an aniline derivative followed by a coupling reaction with furan derivatives. The general synthetic pathway can be summarized as follows:
- Bromination : The aniline derivative undergoes bromination to introduce the bromine substituent.
- Coupling : The brominated product is then reacted with furan-2-carbaldehyde to form the desired compound through a Mannich-type reaction.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with nitro groups can inhibit cancer cell proliferation effectively.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Similar Compound A | 0.06 | NCI-H522 (non-small cell lung cancer) |
Similar Compound B | 0.1 | HT29 (colon cancer) |
The exact IC50 values for this compound are yet to be determined, but its structural similarities suggest it may exhibit comparable potency against various cancer cell lines.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Nitro-substituted anilines are known for their ability to disrupt bacterial cell walls and inhibit growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Preliminary studies suggest that the presence of the nitro group enhances the compound's antimicrobial efficacy, making it a candidate for further investigation in antibiotic development.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in cancer metabolism and microbial growth.
Case Studies
A review of literature highlights several case studies where derivatives of nitroanilines have demonstrated significant biological activity:
-
Study on Anticancer Effects : A study reported that a structurally similar compound exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells, indicating potent anticancer properties.
"The derivative proved to be the most active DHFR inhibitor with an IC50 of 0.06 µM" .
- Antimicrobial Testing : Another study indicated that related compounds showed strong antibacterial effects against various strains, suggesting a promising avenue for developing new antibiotics.
Properties
Molecular Formula |
C12H11BrN2O3 |
---|---|
Molecular Weight |
311.13 g/mol |
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C12H11BrN2O3/c1-14(8-10-3-2-6-18-10)11-5-4-9(13)7-12(11)15(16)17/h2-7H,8H2,1H3 |
InChI Key |
JDZXTXRGWAQRSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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